8-Cyclopropyl-8-oxooctanoic acid
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Overview
Description
8-Cyclopropyl-8-oxooctanoic acid is a synthetic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a cyclopropyl derivative of 8-oxooctanoic acid, which is a key intermediate in the biosynthesis of prostaglandins. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 8-Cyclopropyl-8-oxooctanoic acid involves several steps. One common method is the oxidation of cyclopropyl methyl ketone with sodium hypobromite . Another method involves the reaction of carbenes with the double bond in alkenes or cycloalkenes to form cyclopropane structures . These reactions typically require specific conditions, such as the presence of a base like potassium hydroxide and controlled temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
8-Cyclopropyl-8-oxooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypobromite for oxidation and potassium hydroxide for base-catalyzed reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
8-Cyclopropyl-8-oxooctanoic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of prostaglandins, which are important for various physiological functions. In biology and medicine, this compound is studied for its potential therapeutic effects, including its role in the biosynthesis of biologically active molecules. Additionally, it has industrial applications, particularly in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. As a cyclopropyl derivative, it can participate in various biochemical reactions, influencing the activity of enzymes and other proteins involved in the biosynthesis of prostaglandins. The exact molecular targets and pathways may vary depending on the specific application and context of its use.
Comparison with Similar Compounds
8-Cyclopropyl-8-oxooctanoic acid can be compared with other similar compounds, such as 8-oxooctanoic acid and other cyclopropyl derivatives. One of its unique features is the presence of the cyclopropyl group, which can influence its reactivity and interactions with other molecules. Similar compounds include cyclopropanecarboxylic acid and other cyclopropane-containing molecules . These compounds share some structural similarities but may differ in their specific chemical properties and applications.
Properties
IUPAC Name |
8-cyclopropyl-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(9-7-8-9)5-3-1-2-4-6-11(13)14/h9H,1-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVMVZQORRTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645366 |
Source
|
Record name | 8-Cyclopropyl-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-91-1 |
Source
|
Record name | η-Oxocyclopropaneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclopropyl-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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